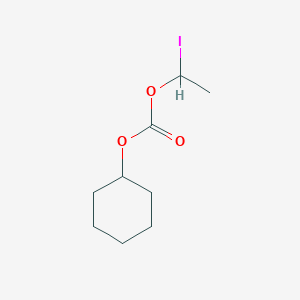
1-Iodoethyl cyclohexyl carbonate
Overview
Description
Bleomycin is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It was discovered in 1966 by microbiologist Hamao Umezawa. Bleomycin is primarily used as a chemotherapeutic agent to treat various types of cancer, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, ovarian cancer, and cervical cancer . It is known for its ability to inhibit DNA synthesis, which makes it effective in targeting rapidly dividing cancer cells .
Preparation Methods
Bleomycin is produced through microbial fermentation using Streptomyces verticillus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The production can be enhanced by regulating the metabolic pathways involved in bleomycin biosynthesis . The fermentation broth is then subjected to extraction and purification processes to isolate bleomycin. Industrial production methods include optimizing fermentation conditions such as temperature, pH, and oxygen levels to maximize yield .
Chemical Reactions Analysis
Bleomycin undergoes various chemical reactions, including oxidation and reduction. One notable reaction is the formation of metallobleomycin complexes when bleomycin binds to metal ions like iron. These complexes generate reactive oxygen species that cause oxidative damage to DNA . Common reagents used in these reactions include copper ions and ascorbic acid . The major products formed from these reactions are DNA single- and double-strand breaks, which lead to cell death .
Scientific Research Applications
Bleomycin has a wide range of scientific research applications:
Chemistry: Bleomycin is used in studies involving DNA cleavage and the development of DNA-targeting drugs.
Biology: It is used to investigate cellular responses to DNA damage and the mechanisms of DNA repair.
Medicine: Bleomycin is a key component in chemotherapy regimens for treating various cancers.
Industry: Bleomycin analogues are being developed to improve therapeutic efficacy and reduce toxicity.
Mechanism of Action
The primary mechanism by which bleomycin exerts its effects is through the inhibition of DNA synthesis. Bleomycin binds to DNA and forms complexes with metal ions, such as iron, leading to the generation of reactive oxygen species. These reactive oxygen species cause oxidative damage to DNA, resulting in single- and double-strand breaks . The inhibition of DNA synthesis ultimately leads to cell death. Bleomycin also has some inhibitory effects on RNA and protein synthesis .
Comparison with Similar Compounds
Bleomycin is part of a family of glycopeptide antibiotics that includes similar compounds such as pingyangmycin (bleomycin A5) and other bleomycin analogues (A1–A6, B1–B5) . These compounds share similar mechanisms of action and cytotoxicity pathways, relying on the generation of DNA breaks to exert their anticancer effects . bleomycin is unique in its specific combination of glycopeptide structures and its ability to form metallobleomycin complexes, which enhances its DNA-cleaving activity .
Similar compounds include:
- Pingyangmycin (bleomycin A5)
- Bleomycin A1, A3, A4, A6
- Bleomycin B1, B3, B4, B5
Bleomycin’s uniqueness lies in its specific glycopeptide structure and its potent DNA-cleaving activity, making it a valuable chemotherapeutic agent .
Properties
IUPAC Name |
cyclohexyl 1-iodoethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBLBPRJIBIRBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OC1CCCCC1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455557 | |
| Record name | 1-IODOETHYL CYCLOHEXYL CARBONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102672-57-1 | |
| Record name | 1-IODOETHYL CYCLOHEXYL CARBONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
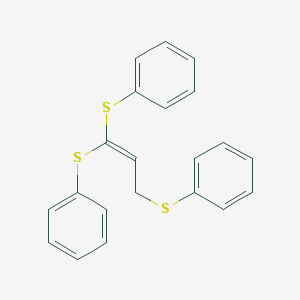
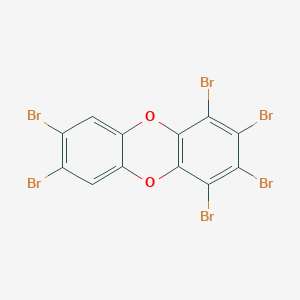
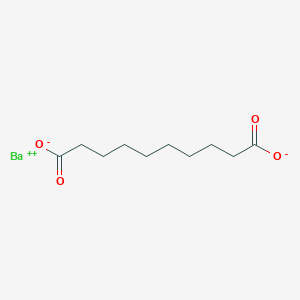
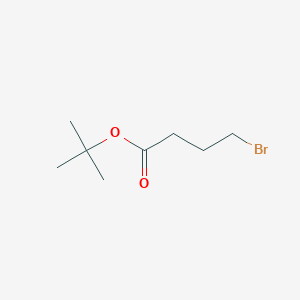
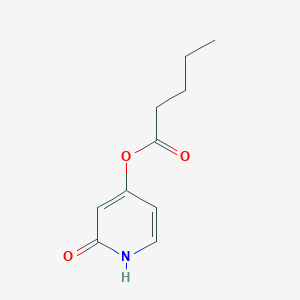
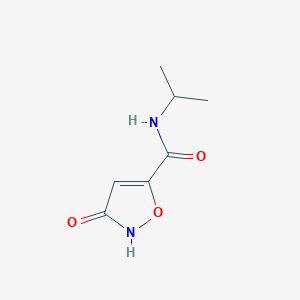
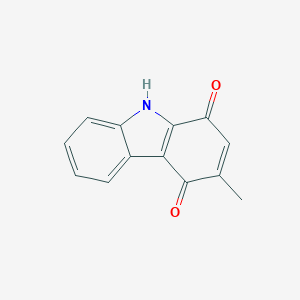


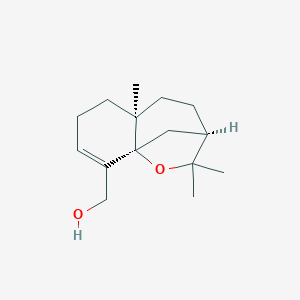
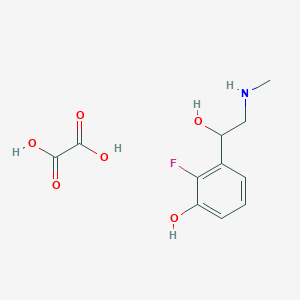
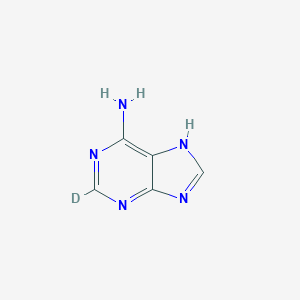
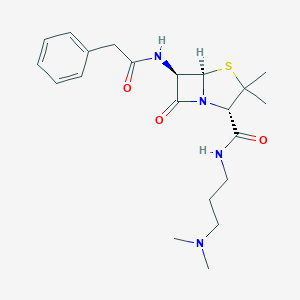
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
